Arteannuin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

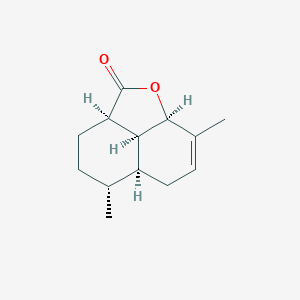

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMURHMZFPMIP-BGOACCFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3C1CC=C(C3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Arteannuin A: A Technical Guide to its Discovery and Isolation from Artemisia annua

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisia annua L., a cornerstone of traditional Chinese medicine, is a treasure trove of complex sesquiterpene lactones. While artemisinin, the Nobel Prize-winning antimalarial compound, has captured the lion's share of scientific attention, the plant's phytochemical landscape is far more diverse. This technical guide focuses on a lesser-known but structurally significant sesquiterpenoid from this plant: Arteannuin A. This document provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for the benefit of researchers in natural product chemistry and drug development.

Discovery and Structural Elucidation

The initial discovery of new sesquiterpene lactones from Artemisia annua dates back to the early 1970s. While the work of Yugoslavian scientists, including Jeremić, Jokić, Behbud, and Stefanović, was pivotal in the characterization of Arteannuin B in 1973, the compound designated as this compound (also referred to as Qinghaosu I) was isolated and characterized by Chinese researchers as part of the extensive "Project 523," which also led to the celebrated discovery of artemisinin.

This compound is a sesquiterpene lactone with the chemical formula C₁₃H₁₈O₂. Its structure is distinct from the more famous artemisinin, lacking the endoperoxide bridge crucial for the latter's potent antimalarial activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₈O₂ |

| Molar Mass | 206.28 g/mol |

| CAS Number | 82442-48-6 |

| IUPAC Name | (1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.0⁴,¹²]dodec-10-en-3-one |

Biosynthesis of Sesquiterpenoids in Artemisia annua

This compound, like other sesquiterpenoids in Artemisia annua, originates from the isoprenoid biosynthetic pathway. The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through a series of enzymatic modifications to yield a diverse array of sesquiterpene structures. While the complete biosynthetic pathway to this compound has not been as extensively studied as that of artemisinin, it is understood to be part of the complex network of sesquiterpenoid metabolism within the plant's glandular trichomes.

Experimental Protocols for Isolation and Characterization

The isolation of this compound from Artemisia annua involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite methodology based on established techniques for the separation of sesquiterpenoids from this plant.

Plant Material and Extraction

-

Plant Material: Dried aerial parts of Artemisia annua are used as the starting material.

-

Extraction Solvent: A non-polar solvent such as hexane or petroleum ether is typically employed for the initial extraction to enrich the extract with sesquiterpenoids and other lipophilic compounds.

-

Extraction Procedure:

-

The dried and powdered plant material is subjected to Soxhlet extraction or maceration with the chosen solvent.

-

The extraction is carried out for a sufficient duration to ensure exhaustive removal of the target compounds.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

Chromatographic Purification

The crude extract, being a complex mixture, requires further purification using chromatographic techniques to isolate this compound.

-

Column Chromatography:

-

The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound from column chromatography are further purified using preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

Table 2: Typical Chromatographic Conditions for this compound Purification

| Parameter | Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel (60-120 mesh) | C18 (e.g., 10 µm, 250 x 20 mm) |

| Mobile Phase | Hexane-Ethyl Acetate gradient | Acetonitrile-Water gradient |

| Detection | TLC with vanillin-sulfuric acid reagent | UV at ~210 nm |

Structure Elucidation and Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the lactone carbonyl group.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure and absolute stereochemistry.

Table 3: Spectroscopic Data for this compound (Illustrative)

| Technique | Key Observations |

| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups, olefinic protons, and protons adjacent to the lactone ring. |

| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbon of the lactone, olefinic carbons, and aliphatic carbons. |

| HRMS (ESI+) | [M+H]⁺ ion observed at m/z corresponding to C₁₃H₁₉O₂. |

| IR (KBr, cm⁻¹) | Characteristic absorption for γ-lactone carbonyl (~1770 cm⁻¹). |

Biological Activity

Currently, there is a significant lack of specific research on the biological activities of this compound. While many other sesquiterpene lactones from Artemisia annua have been investigated for their anti-inflammatory, antimicrobial, and cytotoxic properties, this compound remains largely unexplored in this regard. This presents a valuable opportunity for future research to investigate its potential pharmacological effects. The general anti-inflammatory activity of some sesquiterpene lactones is attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.

Conclusion and Future Directions

This compound represents one of the many underexplored phytochemicals within Artemisia annua. This technical guide provides a foundational understanding of its discovery and a methodological framework for its isolation and characterization. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to isolate this and other related sesquiterpenoids. The significant gap in the knowledge of this compound's biological activity highlights a promising avenue for future research. Investigations into its potential anti-inflammatory, cytotoxic, or other pharmacological properties could unveil new therapeutic applications for compounds derived from this historically significant medicinal plant.

An In-depth Technical Guide to Arteannuin A and Related Sesquiterpenoids from Artemisia annua

Disclaimer: Information regarding Arteannuin A is limited in publicly accessible scientific literature. This guide provides the available data for this compound and leverages comprehensive information on the well-studied, related sesquiterpenoid lactone, Artemisinin, from the same plant source, Artemisia annua, to fulfill the technical requirements of this document. This approach provides a thorough overview of the chemical class to which this compound belongs and the methodologies used for its study.

Introduction to this compound

This compound is a sesquiterpenoid isolated from Artemisia annua, a plant renowned for its production of a wide array of bioactive compounds. While its close relative, Artemisinin, is a cornerstone in antimalarial therapy, this compound remains a less-characterized compound. This guide synthesizes the available information on this compound and provides a broader context by examining the extensively studied sesquiterpenoids from the same species.

Chemical Structure and Properties of this compound

The available data for this compound is summarized below. Detailed spectral and experimental data are not widely reported in the literature, reflecting its status as a less-studied metabolite of Artemisia annua.

Chemical Structure

IUPAC Name: (1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | PubChem |

| Molecular Weight | 206.28 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 206.130679813 Da | PubChem |

| Monoisotopic Mass | 206.130679813 Da | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 331 | PubChem |

A Case Study: Artemisinin - A Related Sesquiterpenoid

To provide a comprehensive technical overview as requested, this section details the properties and experimental protocols for Artemisinin, a well-researched sesquiterpenoid lactone from Artemisia annua. The methodologies described are representative of those that would be applied to the study of this compound.

Chemical Structure of Artemisinin

IUPAC Name: (3R,5aS,6R,8aS,9R,12S,12aR)-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one

Physicochemical Properties of Artemisinin

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₅ | PubChem[1] |

| Molecular Weight | 282.33 g/mol | PubChem[1] |

| Melting Point | 156-157 °C | ChemicalBook |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 75 mM) | ChemicalBook |

| Optical Rotation [α]20/D | +76° (c = 0.5 in methanol) | ChemicalBook |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Exact Mass | 282.14672380 Da | PubChem[1] |

Experimental Protocols: Isolation and Characterization of Sesquiterpenoids from Artemisia annua

The following is a generalized protocol for the extraction, isolation, and characterization of sesquiterpenoids like this compound and Artemisinin from the aerial parts of Artemisia annua.

Extraction

-

Plant Material Preparation: The aerial parts of Artemisia annua are harvested, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent such as ethanol, n-hexane, or chloroform at room temperature.[2] This process is typically repeated multiple times to ensure maximum extraction of the desired compounds.

-

Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

Isolation and Purification

-

Fractionation: The crude extract is often subjected to fractionation using techniques like liquid-liquid extraction to separate compounds based on their polarity.

-

Column Chromatography: The fractions are then purified by column chromatography over silica gel.[2] A gradient elution system with a mixture of solvents, such as n-hexane and ethyl acetate, is used to separate the individual compounds.

-

Further Purification: Fractions containing the target compounds, as identified by thin-layer chromatography (TLC), are pooled and may be subjected to further purification steps like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Characterization

-

Mass Spectrometry (MS): The molecular weight and elemental composition of the isolated compound are determined using high-resolution mass spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the compound is elucidated using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

Infrared (IR) Spectroscopy: The functional groups present in the molecule are identified using IR spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of sesquiterpenoids from Artemisia annua.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research in this area would be necessary to elucidate its biological activities and potential therapeutic applications.

Conclusion

This compound is a lesser-known sesquiterpenoid from Artemisia annua, and there is a clear need for further research to fully characterize its chemical and biological properties. The experimental protocols and data provided for the related compound, Artemisinin, offer a valuable framework for future studies on this compound. The continued investigation of the rich chemical diversity of Artemisia annua holds promise for the discovery of new bioactive molecules with potential applications in drug development.

References

Arteannuin A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Arteannuin A, a sesquiterpenoid natural product isolated from Artemisia annua. While its close relatives, Artemisinin and Arteannuin B, have been extensively studied for their potent biological activities, this compound remains a less-characterized compound. This document collates the available chemical and physical data for this compound, outlines the known synthetic and isolation methodologies based on existing literature, and highlights the significant knowledge gaps regarding its biological activity and mechanism of action. The information is presented to support further research and drug development efforts centered on this natural product.

Chemical and Physical Properties

This compound is a sesquiterpenoid lactone with a distinct chemical structure. The primary identification and property data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 82442-48-6 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Physical Description | Powder |

| Source | Artemisia annua |

Table 1: Chemical and Physical Data for this compound.

Synthesis and Isolation

Detailed experimental protocols for the synthesis and isolation of this compound are not widely available in modern, easily accessible literature. The primary sources of this information are older publications, for which full experimental details are not readily obtainable through standard databases.

Total Synthesis

The total synthesis of this compound was reported in 1986. A key publication in Tetrahedron outlines a synthetic route, though the detailed experimental procedures are not provided in publicly available abstracts.[1][2] Similarly, a synthesis is described in Acta Chimica Sinica, but access to the full text with the experimental section is limited.[3]

Isolation from Artemisia annua

This compound is a naturally occurring compound found in the plant Artemisia annua.[4] Standard extraction techniques for isolating sesquiterpenoids from this plant typically involve the use of organic solvents such as hexane, followed by chromatographic purification.[5][6] While specific protocols optimized for this compound are not detailed in recent literature, a general workflow can be inferred.

Workflow for the Postulated Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from Artemisia annua.

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activity and mechanism of action of this compound in the current scientific literature. The vast majority of research on compounds from Artemisia annua has focused on Artemisinin and, to a lesser extent, Arteannuin B.

-

Artemisinin is a potent antimalarial drug, and its mechanism of action is well-documented, involving the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species that damage parasitic proteins.[7][8]

-

Arteannuin B has been investigated for its anti-inflammatory and cytotoxic properties.[9][10] Studies have shown its potential to inhibit the NF-κB signaling pathway and its synergistic effects with artemisinin against malaria parasites.[10][11]

It is crucial to note that these findings for Artemisinin and Arteannuin B cannot be directly extrapolated to this compound due to differences in their chemical structures. The absence of the endoperoxide bridge in this compound, a key feature for the antimalarial activity of Artemisinin, suggests a different biological profile.

Signaling Pathways

Due to the limited research on the specific biological effects of this compound, there is currently no information available detailing its interaction with or modulation of any signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the potential effects of this compound on a generic signaling pathway.

Workflow for Investigating the Effect of this compound on a Signaling Pathway

Caption: A conceptual workflow for elucidating the impact of this compound on cellular signaling.

Future Directions and Conclusion

This compound represents an under-explored natural product with a defined chemical structure. The primary obstacle to its further investigation is the lack of accessible, detailed experimental protocols for its synthesis and isolation, and a near-complete absence of data on its biological activity. Future research should focus on:

-

Reproducing and documenting the total synthesis of this compound to provide a reliable source of the compound for biological screening.

-

Developing and publishing a standardized protocol for the isolation of this compound from Artemisia annua.

-

Conducting broad biological screening of pure this compound to identify any potential therapeutic activities.

-

Investigating the mechanism of action of any identified biological effects, including its impact on cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 5. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sesquiterpenes from Artemisia annua and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. malariaworld.org [malariaworld.org]

A Technical Guide to the Natural Abundance and Yield of Arteannuin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arteannuin A (commonly known as artemisinin), a sesquiterpene lactone vital for its potent antimalarial properties. The document details its natural abundance in Artemisia annua, factors influencing its yield, comprehensive experimental protocols for its extraction, purification, and quantification, and the signaling pathways that regulate its biosynthesis. All quantitative data is presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized using diagrams.

Natural Abundance and Yield of this compound

This compound is a secondary metabolite produced by the plant Artemisia annua L. (sweet wormwood). Its concentration within the plant is highly variable, influenced by genetic makeup, environmental conditions, and the specific plant part analyzed. The glandular trichomes on the leaves and flowers are the primary sites of this compound synthesis and storage.[1]

This compound Content in Artemisia annua and Other Species

The natural abundance of this compound in wild Artemisia annua populations is generally low, typically ranging from 0.01% to 1.5% of the dry leaf weight.[1][2] However, through selective breeding and the development of hybrid varieties, cultivars with significantly higher yields have been produced.

Table 1: this compound Content in Different Artemisia Species and Varieties

| Species/Variety | Plant Part | This compound Content (% dry weight) | Reference |

| Artemisia annua (Wild Type) | Leaves | 0.01 - 1.5 | [1][2] |

| Artemisia annua (High-Yielding Cultivars) | Leaves | ~1.5 | [1] |

| Artemisia annua (Clone C1) | Leaves | 2.16 | [3] |

| Artemisia annua (Clone P137) | Leaves | 1.81 | [3] |

| Artemisia annua (from Pakistan) | Leaves | 0.44 ± 0.03 | [4] |

| Artemisia annua (from Pakistan) | Flowers | 0.42 ± 0.03 | [4] |

| Artemisia bushriences | Flowers | 0.34 ± 0.02 | [4] |

| Artemisia dracunculus var. dracunculus | Leaves | 0.27 ± 0 | [4] |

| Artemisia vachanica | Aerial Parts | 0.34 | [5] |

| Artemisia annua (from Tajikistan) | Aerial Parts | 0.45 | [5] |

Distribution of this compound within the Plant

The concentration of this compound is not uniform throughout the Artemisia annua plant. The highest concentrations are typically found in the leaves and flowers, with significantly lower amounts in the stems and roots.

Table 2: Distribution of this compound in Different Parts of Artemisia annua

| Plant Part | This compound Content (% dry weight) | Reference |

| Leaves | 0.44 ± 0.03 | [4] |

| Flowers | 0.42 ± 0.03 | [4] |

| Stems | < 0.12 ± 0.01 | [4] |

| Roots | Negligible | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Artemisia annua.

Extraction Protocols

The choice of extraction method and solvent is critical for maximizing the yield of this compound.

Soxhlet extraction is a common laboratory method for the exhaustive extraction of phytochemicals.

Materials:

-

Dried and powdered leaves of Artemisia annua

-

Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

-

Heating mantle

-

n-Hexane (or another suitable solvent like ethanol)

-

Cellulose extraction thimble

Procedure:

-

Accurately weigh approximately 100 g of finely powdered, dried leaves of Artemisia annua.

-

Place the powdered plant material into a cellulose extraction thimble.

-

Place the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with 1000 mL of n-hexane.

-

Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the plant material in the thimble.

-

Continue the extraction for approximately 6 hours, allowing the solvent to cycle through the plant material multiple times.[6]

-

After extraction, allow the apparatus to cool.

-

Remove the round-bottom flask containing the extract.

-

Concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40°C to obtain the crude extract.

This method uses ultrasonic waves to accelerate the extraction process.

Materials:

-

Dried and powdered aerial parts of Artemisia annua

-

Ultrasonic bath

-

Beaker or flask

-

Hexane, ethanol, or dichloromethane

-

Filtration apparatus

Procedure:

-

Weigh a desired amount of the powdered plant material.

-

Place the powder in a beaker and add a suitable solvent (e.g., hexane, ethanol, or dichloromethane) at a plant material to solvent ratio of 1:10 (w/v).

-

Place the beaker in an ultrasonic bath for 15 minutes.

-

Allow the mixture to macerate at room temperature for 24 hours.[7]

-

Filter the mixture to separate the extract from the plant debris.

-

Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.[7]

Purification Protocol: Column Chromatography

Column chromatography is a widely used technique for the purification of this compound from the crude extract.

Materials:

-

Crude extract of Artemisia annua

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Activated charcoal (200 mesh)

-

Solvent system (e.g., dichloromethane:methanol or n-hexane:ethyl acetate)

-

Collection tubes or flasks

Procedure using Activated Charcoal:

-

Prepare a slurry of 6 g of activated carbon in the initial solvent system (dichloromethane:methanol = 1:10).

-

Wet-pack a chromatography column (1.6 cm inner diameter, 25 cm length) with the slurry.

-

Dissolve the crude extract in a minimal amount of the initial solvent system and filter it.

-

Load the filtered sample onto the column.

-

Elute the column with 5 bed volumes (BV) of the initial solvent system at a flow rate of 4 BV/h to remove polar impurities.

-

Change the solvent system to the target gradient (dichloromethane:methanol = 1:3) and elute with 5 BV to collect the fractions containing this compound.[8]

-

Combine the fractions containing the purified this compound and evaporate the solvent.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and accurate method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: With a UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) or 20mM KH2PO4:acetonitrile (15:85 v/v, pH adjusted to 4.0 with orthophosphoric acid).[10][11]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in acetonitrile. From this stock, prepare a series of calibration standards at different concentrations (e.g., 25, 50, 75, 100, and 120 µg/mL).

-

Sample Preparation: Dissolve a known weight of the crude or purified extract in acetonitrile to a final concentration within the calibration range (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[11]

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways in this compound Biosynthesis

The biosynthesis of this compound is a complex process regulated by various signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and abscisic acid (ABA). These pathways activate a cascade of transcription factors that upregulate the expression of genes involved in the this compound biosynthetic pathway.

Jasmonic Acid (JA) Signaling Pathway

In the presence of jasmonic acid, the repressor protein JAZ8 is degraded.[13][14] This allows for the formation of the TCP14-ORA transcription factor complex, which then binds to and activates the promoters of the DBR2 and ALDH1 genes, key enzymes in the this compound biosynthetic pathway.[13][14]

Abscisic Acid (ABA) Signaling Pathway

Abscisic acid signaling is initiated by its binding to the receptor AaPYL9.[15] This leads to the activation of the kinase AaAPK1, which in turn phosphorylates the transcription factor AabZIP1.[15] Both phosphorylated AabZIP1 and another ABA-induced transcription factor, AaABF3, activate the promoters of several genes in the this compound biosynthetic pathway, including ADS, CYP71AV1, DBR2, and ALDH1.[15]

Integrated JA and ABA Signaling

Recent research has revealed an integrated signaling cascade where both JA and ABA converge to regulate this compound biosynthesis. The transcription factor AaGSW1 is activated by both hormones and, in turn, activates the expression of both AaTCP15 and AaORA.[16][17][18] These two transcription factors then form a module that synergistically activates the promoters of DBR2 and ALDH1, leading to enhanced this compound production.[16][17][18]

Conclusion

This technical guide has provided a comprehensive overview of the natural abundance, yield, and methods for the isolation and quantification of this compound from Artemisia annua. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of the factors influencing this compound yield and the signaling pathways that regulate its biosynthesis is crucial for the development of high-yielding cultivars and for the optimization of extraction and purification processes, ultimately contributing to a more stable and affordable supply of this life-saving therapeutic agent.

References

- 1. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Survey of artemisinin production by diverse Artemisia species in northern Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Artemisinin Contents in Selected Artemisia Species from Tajikistan (Central Asia) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102190665A - Method for separating and purifying artemisinin by activated charcoal column chromatography employing nonaqueous system - Google Patents [patents.google.com]

- 9. acgpubs.org [acgpubs.org]

- 10. sciencescholar.us [sciencescholar.us]

- 11. ajol.info [ajol.info]

- 12. scispace.com [scispace.com]

- 13. Jasmonate promotes artemisinin biosynthesis by activating the TCP14-ORA complex in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Jasmonate promotes artemisinin biosynthesis by activating the TCP14-ORA complex in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AaABF3, an Abscisic Acid–Responsive Transcription Factor, Positively Regulates Artemisinin Biosynthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Jasmonate- and abscisic acid-activated AaGSW1-AaTCP15/AaORA transcriptional cascade promotes artemisinin biosynthesis in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. Jasmonate‐ and abscisic acid‐activated AaGSW1‐AaTCP15/AaORA transcriptional cascade promotes artemisinin biosynthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Arteannuin A and Related Sesquiterpene Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Arteannuin A and its closely related analogues. While specific, isolated data for this compound is not extensively published, this document compiles and presents spectroscopic information for structurally similar and well-characterized sesquiterpene lactones from Artemisia annua, including hydroxylated Arteannuin I, Arteannuin B, and the renowned antimalarial compound, Artemisinin. This information serves as a valuable reference for the identification and characterization of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR data for hydroxylated derivatives of Arteannuin I. The data is presented for solutions in CDCl₃.[1]

Table 1: ¹H NMR Spectroscopic Data (CDCl₃) [1]

| Position | 6-hydroxy arteannuin I (δ ppm, J in Hz) | 1-hydroxy arteannuin I (δ ppm, J in Hz) |

| 1 | 1.85 (m), 1.65 (m) | 4.05 (dd, 11.0, 4.5) |

| 2 | 1.55 (m), 1.40 (m) | 2.10 (m), 1.95 (m) |

| 3 | 2.05 (m) | 2.25 (m) |

| 5 | 4.85 (d, 12.0) | 4.91 (d, 12.3) |

| 6 | 4.20 (t, 3.0) | 2.45 (m) |

| 7 | 2.30 (m) | 2.35 (m) |

| 9 | 1.80 (m), 1.60 (m) | 1.85 (m), 1.65 (m) |

| 10 | 1.95 (m) | 2.05 (m) |

| 14 | 1.05 (d, 7.0) | 1.10 (d, 7.0) |

| 15 | 5.10 (s), 4.85 (s) | 5.13 (d, 1.2), 4.88 (d, 1.5) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [1]

| Position | 6-hydroxy arteannuin I (δ ppm) | 1-hydroxy arteannuin I (δ ppm) |

| 1 | 35.5 | 75.5 |

| 2 | 25.0 | 34.0 |

| 3 | 30.5 | 36.5 |

| 4 | 145.0 | 144.4 |

| 5 | 76.0 | 76.2 |

| 6 | 78.0 | 40.0 |

| 7 | 45.0 | 44.5 |

| 8 | 28.0 | 28.5 |

| 9 | 40.5 | 41.0 |

| 10 | 38.0 | 38.5 |

| 11 | 22.0 | 22.5 |

| 12 | 174.0 | 174.3 |

| 13 | 12.0 | 12.5 |

| 14 | 15.0 | 15.5 |

| 15 | 106.0 | 106.7 |

Mass Spectrometry (MS) Data

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. Below is a summary of the mass spectrometric data for Arteannuin B, a known bioprecursor of Artemisinin.[2]

Table 3: Mass Spectrometry Data for Arteannuin B [2]

| Ion | m/z (Observed) | Interpretation |

| [M+H]⁺ | 249 | Protonated Molecule |

| [M+H-H₂O]⁺ | 231 | Loss of Water |

| Fragment | 203 | Further Fragmentation |

| Fragment | 189 | Further Fragmentation |

| Fragment | 185 | Further Fragmentation |

The fragmentation of sesquiterpene lactones often involves the loss of small neutral molecules such as water and carbon monoxide. For comparison, the well-documented fragmentation of Artemisinin includes characteristic losses of water and carbon monoxide.[3]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a crude extract of Artemisia annua reveals characteristic absorption bands for the class of compounds to which this compound belongs.[4]

Table 4: Characteristic IR Absorption Bands from Artemisia annua Extract [4]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2900 | C-H stretching (aliphatic) |

| ~1750 | C=O stretching (lactone) |

| ~1650 | C=C stretching (alkene) |

| ~1450 | C-H bending |

| ~1260 | C-O stretching (ether, ester) |

Experimental Protocols

a. NMR Spectroscopy

A detailed protocol for the NMR analysis of sesquiterpene lactones is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

To aid in structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

b. Mass Spectrometry (ESI-MS)

The following is a general procedure for the analysis of sesquiterpene lactones by Electrospray Ionization Mass Spectrometry:

-

Sample Preparation:

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

-

Instrumentation and Data Acquisition:

-

The analysis is typically performed using a Liquid Chromatography (LC) system coupled to a mass spectrometer (LC-MS).

-

Set the electrospray ionization (ESI) source to positive ion mode.

-

Typical ESI parameters include a spray voltage of 3-5 kV, a capillary temperature of 250-350 °C, and appropriate sheath and auxiliary gas flow rates.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

-

c. Infrared (IR) Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Visualizations

Caption: General workflow for the spectroscopic analysis of a natural product.

References

The Potential Biological Activities of Arteannuin A: An In-depth Technical Guide

Introduction

Artemisia annua L. (sweet wormwood) is a medicinal plant renowned for its rich composition of secondary metabolites, most notably the potent antimalarial drug, artemisinin.[1] Beyond artemisinin, this plant is a source of a diverse array of sesquiterpenoids, flavonoids, and other bioactive compounds.[1] Among these is Arteannuin A, a sesquiterpene lactone that, while less studied than its famous relative artemisinin or its close structural variant Arteannuin B, is emerging as a compound of interest for its distinct biological activities.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its demonstrated effects on cellular signaling pathways and its potential, though less explored, therapeutic applications. The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

This compound is a sesquiterpenoid, a class of terpenes with 15 carbon atoms. Its chemical structure is distinct from artemisinin, notably lacking the endoperoxide bridge responsible for the latter's antimalarial activity.[3]

-

Molecular Formula: C₁₃H₁₈O₂[4]

-

Molecular Weight: 206.28 g/mol [4]

-

IUPAC Name: (1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.0⁴,¹²]dodec-10-en-3-one[4]

-

CAS Number: 82442-48-6[5]

Biological Activities of this compound

The most well-documented biological activity of this compound to date is its influence on the expression of drug-metabolizing enzymes through the activation of nuclear receptors.

Modulation of Drug-Metabolizing Enzymes via Nuclear Receptor Signaling

This compound has been identified as a potent inducer of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[6][7][8] These nuclear receptors are critical regulators of xenobiotic metabolism, and their activation leads to the increased expression of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a wide variety of drugs and other foreign compounds.[6][7]

Specifically, this compound has demonstrated a strong induction effect on CAR in reporter gene systems for CYP3A4 and CYP2B6.[6][7][8] It also strongly induces the activity of wild-type PXR and certain PXR variants in CYP2B6 reporter systems.[6][7][8] This activity suggests that this compound could play a significant role in drug-drug interactions when co-administered with other therapeutic agents that are substrates for these CYP enzymes.

Anticancer and Anti-inflammatory Potential

While many sesquiterpene lactones isolated from Artemisia annua and related species have demonstrated significant anticancer and anti-inflammatory properties, there is a notable lack of specific research on this compound in these areas.[2][9] Compounds like artemisinin and its derivatives have been shown to induce apoptosis, inhibit angiogenesis, and modulate inflammatory pathways such as NF-κB.[2][9] Given its structural classification as a sesquiterpene lactone, it is plausible that this compound may possess similar activities. However, dedicated studies, including in vitro cell-based assays and in vivo animal models, are required to validate this hypothesis and elucidate the specific mechanisms of action.

Quantitative Data

The following table summarizes the observed induction effects of this compound on the nuclear receptors PXR and CAR. It is important to note that quantitative data regarding the anticancer and anti-inflammatory activities of this compound, such as IC50 values, are not currently available in the peer-reviewed literature.

| Target Receptor System | Reporter Gene | Effect of this compound | Reference(s) |

| Pregnane X Receptor (PXR) wt | CYP2B6 | Moderate Induction | [6][7][8] |

| PXR variant 370 | CYP2B6 | Strong Induction | [6][7][8] |

| PXR variant 379 | CYP2B6 | Moderate Induction | [6][7][8] |

| PXR variant 163 | CYP3A4 | Weak Induction | [6][7][8] |

| Constitutive Androstane Receptor (CAR) 3 | CYP2B6 / CYP3A4 | Strong Induction | [6][7][8] |

Experimental Protocols

The following is a detailed methodology for a dual-luciferase reporter gene assay, a key experiment used to determine the effect of this compound on the activity of nuclear receptors like PXR and CAR.

Dual-Luciferase Reporter Gene Assay for PXR/CAR Activation

1. Cell Culture and Transfection:

-

Cell Line: Human hepatocellular carcinoma cells (e.g., HepG2) are commonly used as they are a relevant model for liver drug metabolism.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: Cells are seeded in 24-well plates. After 24 hours, they are co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):

-

An expression vector for the human PXR or CAR.

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with response elements for the respective nuclear receptor (e.g., a CYP2B6 or CYP3A4 promoter).

-

A control plasmid containing the Renilla luciferase gene (e.g., pRL-TK) to normalize for transfection efficiency.

-

2. Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known activator of the nuclear receptor (e.g., rifampicin for PXR) is used as a positive control.

-

The cells are incubated with the compounds for an additional 24 hours.

3. Luciferase Activity Measurement:

-

The cells are washed with phosphate-buffered saline (PBS) and lysed.

-

The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The fold induction of reporter gene expression is calculated by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

Conclusion and Future Perspectives

This compound, a sesquiterpene lactone from Artemisia annua, has been definitively shown to be a potent activator of the nuclear receptors PXR and CAR, leading to the induction of key drug-metabolizing enzymes. This finding has significant implications for understanding the pharmacokinetics of co-administered drugs and the potential for herb-drug interactions.

While the anticancer and anti-inflammatory activities of this compound remain largely unexplored, its chemical nature as a sesquiterpene lactone suggests that it may possess such properties, similar to other compounds isolated from the same plant. Future research should prioritize the investigation of this compound's effects on cancer cell proliferation, apoptosis, and key inflammatory signaling pathways. Such studies will be crucial in determining the full therapeutic potential of this intriguing natural product and could pave the way for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C13H18O2 | CID 21632759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:82442-48-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. Qinghaosu (artemisinin): Chemistry and pharmacology [ouci.dntb.gov.ua]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. mdpi.com [mdpi.com]

In Silico Target Prediction of Arteannuin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteannuin A, a sesquiterpene lactone derived from Artemisia annua, belongs to a class of compounds that has garnered significant interest for its therapeutic potential beyond its traditional use in malaria treatment. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound. We present a systematic approach to target identification, beginning with computational predictions using established platforms, followed by detailed protocols for experimental validation. This document summarizes predicted targets, offers quantitative data for related compounds, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The principle of "in silico" target prediction revolves around the use of computational methods to identify potential macromolecular targets of a small molecule, such as this compound. This approach significantly accelerates the initial stages of drug discovery by narrowing down the vast landscape of potential protein interactions to a manageable number of candidates for experimental validation. Key methodologies in this domain include ligand-based approaches, which rely on the similarity of the molecule of interest to known ligands of specific targets, and structure-based approaches, such as molecular docking, which predict the binding affinity of a small molecule to a protein's three-dimensional structure.

This guide will focus on the application of these techniques to this compound, leveraging publicly available data and predictive tools to build a profile of its potential biological activity.

In Silico Target Prediction of this compound

To initiate the target prediction process for this compound, its chemical structure is required. The PubChem Compound Identification (CID) for this compound is 21632759. This identifier was used to perform predictions using two prominent web-based platforms: SwissTargetPrediction and PharmMapper.

Predicted Targets from SwissTargetPrediction

SwissTargetPrediction is a tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands. The predictions for this compound (CID: 21632759) are summarized in Table 1.

| Target Class | Target Name | UniProt ID | Probability |

| Enzyme | Prostaglandin G/H synthase 2 (Cyclooxygenase-2) | P35354 | 0.124 |

| Enzyme | Prostaglandin G/H synthase 1 (Cyclooxygenase-1) | P23219 | 0.124 |

| Enzyme | Carbonic anhydrase II | P00918 | 0.089 |

| Enzyme | Carbonic anhydrase I | P00915 | 0.089 |

| Enzyme | Aldose reductase | P15121 | 0.089 |

| G-protein coupled receptor | Cannabinoid receptor 1 | P21554 | 0.071 |

| G-protein coupled receptor | Cannabinoid receptor 2 | P34972 | 0.071 |

| Nuclear receptor | Androgen receptor | P10275 | 0.053 |

| Enzyme | Cytochrome P450 19A1 (Aromatase) | P11511 | 0.053 |

| Voltage-gated ion channel | L-type calcium channel alpha-1C subunit | Q13936 | 0.053 |

Table 1: Top Predicted Targets for this compound from SwissTargetPrediction. This table presents the top-ranking potential targets for this compound, along with their UniProt IDs and the probability score assigned by the SwissTargetPrediction server.

Predicted Targets from PharmMapper

PharmMapper is a reverse pharmacophore mapping server that identifies potential targets by fitting a small molecule into a large database of pharmacophore models derived from known protein-ligand complexes. The top predicted targets for this compound are listed in Table 2.

| Target Name | PDB ID | Normalized Fit Score |

| Peroxisome proliferator-activated receptor gamma | 4ema | 5.863 |

| Retinoic acid receptor RXR-alpha | 1fby | 5.742 |

| Androgen receptor | 2amb | 5.618 |

| Progesterone receptor | 1a28 | 5.591 |

| Estrogen receptor alpha | 3ert | 5.437 |

| Glucocorticoid receptor | 1m2z | 5.399 |

| Farnesoid X receptor | 1osh | 5.276 |

| Vitamin D3 receptor | 1db1 | 5.109 |

| Thyroid hormone receptor beta-1 | 1bsx | 5.053 |

| Mineralocorticoid receptor | 2aax | 4.987 |

Table 2: Top Predicted Targets for this compound from PharmMapper. This table displays the top-ranked potential targets identified by PharmMapper, with their corresponding Protein Data Bank (PDB) IDs and normalized fit scores.

Quantitative Data for Related Compounds

| Compound | Target | Method | Binding Affinity/Inhibition Constant |

| "Arteannuin" (Artemisinin, CID: 68827) | Neprilysin | Molecular Docking | -5.7 kcal/mol[1] |

| Arteannuin B (CID: 6543478) | β-tubulin | Molecular Docking | -10.68 kcal/mol (ΔG), 14.93 nM (Ki)[2] |

| Arteannuin B (CID: 6543478) | Carnitine O-palmitoyltransferase 2 (CPT II) | Molecular Docking | -9.23 kcal/mol (ΔG), 170.29 nM (Ki)[2] |

Table 3: Quantitative Binding Data for Arteannuin-Related Compounds. This table summarizes the reported binding affinities and inhibition constants for compounds structurally similar to this compound against various protein targets.

Key Signaling Pathways

Based on the predicted targets and the known activities of related compounds, several signaling pathways are of interest. The NF-κB pathway is particularly noteworthy, as several studies have implicated artemisinin and its derivatives as inhibitors of this pro-inflammatory signaling cascade.[3][4][5]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating immune and inflammatory responses. Its aberrant activation is associated with numerous inflammatory diseases. Arteannuin B has been shown to inhibit this pathway by covalently binding to the ubiquitin-conjugating enzyme UBE2D3, which is crucial for the ubiquitination of upstream signaling components.[3]

Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound. This diagram illustrates the canonical NF-κB signaling cascade initiated by TNF-α and the proposed inhibitory action of this compound on UBE2D3, preventing the activation of the IKK complex.

Experimental Protocols for Target Validation

Following in silico prediction, experimental validation is crucial to confirm the interaction between this compound and its putative targets. Here, we provide detailed methodologies for three state-of-the-art biophysical assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

Protocol:

-

Cell Culture and Treatment:

-

Culture a human cell line (e.g., HEK293T) to 80-90% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

-

Protein Quantification and Analysis:

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantify the protein concentration of the soluble fraction.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the predicted target protein.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the relative amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

-

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram outlines the key steps involved in performing a CETSA experiment to validate the binding of this compound to a predicted target protein in a cellular environment.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another technique that leverages ligand-induced protein stabilization. However, instead of thermal denaturation, it uses proteolytic digestion to probe for changes in protein stability.

Protocol:

-

Cell Lysate Preparation:

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Quantify the total protein concentration.

-

-

Ligand Incubation:

-

Incubate the cell lysate with this compound or a vehicle control for a specified time (e.g., 1 hour) at room temperature.

-

-

Protease Digestion:

-

Add a protease (e.g., pronase or thermolysin) to the lysate at a predetermined concentration.

-

Incubate for a specific duration to allow for partial digestion.

-

-

Sample Analysis:

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Analyze the digested samples by SDS-PAGE and Western blotting for the predicted target protein.

-

-

Data Interpretation:

-

A decrease in the degradation of the target protein in the presence of this compound, as evidenced by a stronger band on the Western blot compared to the control, indicates a direct binding interaction.

-

Figure 3: Drug Affinity Responsive Target Stability (DARTS) Workflow. This flowchart illustrates the main steps of the DARTS assay for identifying and validating the protein targets of this compound.

Microscale Thermophoresis (MST)

MST is a highly sensitive biophysical technique that measures the affinity of a ligand to a target protein in solution. It is based on the principle that the thermophoretic movement of a molecule changes upon binding to a ligand.

Protocol:

-

Protein Labeling:

-

Label the purified recombinant target protein with a fluorescent dye according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in a suitable buffer.

-

Mix each dilution with a constant concentration of the fluorescently labeled target protein.

-

-

MST Measurement:

-

Load the samples into capillaries and place them in the MST instrument.

-

The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move along this gradient.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the ligand concentration.

-

The binding affinity (Kd) is determined by fitting the data to a binding curve.

-

Figure 4: Microscale Thermophoresis (MST) Workflow. This diagram shows the sequential steps for determining the binding affinity of this compound to a purified target protein using MST.

Conclusion

The in silico prediction of protein targets for this compound provides a foundational step towards understanding its molecular mechanisms of action. The predicted targets, spanning enzymes, G-protein coupled receptors, and nuclear receptors, suggest a broad range of potential biological activities. The inhibition of the NF-κB signaling pathway represents a particularly compelling hypothesis that warrants further investigation, given the known anti-inflammatory properties of related compounds. The experimental protocols detailed in this guide offer a clear path forward for the validation of these in silico predictions. Confirmation of these interactions will be instrumental in advancing the development of this compound as a potential therapeutic agent for a variety of diseases.

References

- 1. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroarteannuin ameliorates lupus symptom of BXSB mice by inhibiting production of TNF-alpha and blocking the signaling pathway NF-kappa B translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-malarial agent artesunate inhibits TNF-alpha-induced production of proinflammatory cytokines via inhibition of NF-kappaB and PI3 kinase/Akt signal pathway in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Nuances: A Technical Guide to the Structural Differences Between Arteannuin A and Arteannuin B

For Immediate Release

A deep dive into the molecular architecture of two key sesquiterpenoid lactones from Artemisia annua, this technical guide elucidates the core structural distinctions between Arteannuin A and Arteannuin B. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison, supported by spectroscopic data, experimental methodologies, and visual representations of their chemical structures and relevant biological pathways.

Executive Summary

This compound and Arteannuin B are naturally occurring sesquiterpenoid lactones isolated from the plant Artemisia annua. While both share a common biosynthetic origin, their distinct molecular architectures give rise to different physicochemical properties and biological activities. This guide details these structural dissimilarities, providing a foundational understanding for further research and potential therapeutic applications. The primary difference lies in their carbon skeletons and oxygen-containing functional groups. Arteannuin B possesses a C15 cadinane-type framework with an additional epoxide ring, whereas this compound has a rearranged C13 skeleton.

Comparative Structural Analysis

The fundamental differences between this compound and Arteannuin B are rooted in their molecular formula and the arrangement of their atoms.

| Property | This compound | Arteannuin B |

| Molecular Formula | C₁₃H₁₈O₂[1] | C₁₅H₂₀O₃[2] |

| Molecular Weight | 206.28 g/mol [1] | 248.32 g/mol [2] |

| Core Skeleton | Rearranged tricyclic | Tetracyclic cadinane |

| Key Functional Groups | γ-lactone, double bond | γ-lactone, exocyclic methylene, epoxide |

This compound is characterized by a unique tricyclic structure, departing from the typical cadinane framework. Its molecular formula, C₁₃H₁₈O₂, indicates a loss of two carbon atoms compared to many other sesquiterpenoids, including Arteannuin B.[1]

Arteannuin B , with the molecular formula C₁₅H₂₀O₃, retains the full 15-carbon skeleton characteristic of sesquiterpenoids.[2] Its tetracyclic structure is distinguished by the presence of an epoxide ring, a feature absent in this compound.[3][4]

Spectroscopic Data and Structural Elucidation

The structures of this compound and Arteannuin B have been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed information about the connectivity and chemical environment of each atom within the molecules.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Arteannuin B

| Nucleus | This compound (in CDCl₃) | Arteannuin B (in CDCl₃) |

| ¹H | Signals corresponding to a rearranged skeleton, including olefinic protons. | Characteristic signals for an exocyclic methylene group (~4.8-5.0 ppm) and protons adjacent to the epoxide ring. |

| ¹³C | Carbonyl carbon of the γ-lactone (~177 ppm), olefinic carbons. | Carbonyl carbon of the γ-lactone (~170 ppm), carbons of the exocyclic double bond (~107 and 148 ppm), and carbons of the epoxide ring (~58 and 60 ppm). |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, further confirming their structures.

Table 2: Mass Spectrometry Data for this compound and Arteannuin B

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | ESI | 207.13 | Fragmentation pattern consistent with a C₁₃H₁₈O₂ structure. |

| Arteannuin B | ESI | 249.14 | 231 ([M+H-H₂O]⁺), 203, 185 |

Experimental Protocols

Isolation and Purification of this compound and Arteannuin B from Artemisia annua**

A general protocol for the isolation of sesquiterpenoids from Artemisia annua involves the following steps. It is important to note that specific details can be optimized for the target compound.

Workflow for Isolation and Purification

-

Extraction: Dried and powdered leaves of Artemisia annua are extracted with a suitable organic solvent such as hexane or ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compounds (this compound or B) by comparing with a reference standard.

-

Purification: Fractions containing the target compound are combined and further purified using techniques such as High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure compound.

Biological Activity and Signaling Pathways

While both are derived from the same plant, the structural differences between this compound and Arteannuin B lead to distinct biological activities.

Arteannuin B

Arteannuin B has been the subject of more extensive biological investigation compared to this compound.

-

Anticancer Activity: Arteannuin B has been shown to enhance the efficacy of the chemotherapy drug cisplatin in non-small cell lung cancer (NSCLC). This effect is mediated through the upregulation of Connexin 43 (Cx43) and the activation of the MAPK signaling pathway.[3]

-

Anti-inflammatory Activity: Arteannuin B exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It achieves this by covalently binding to the ubiquitin-conjugating enzyme UBE2D3, which is crucial for NF-κB activation.[5]

-

Antimalarial Activity: Arteannuin B has been shown to act synergistically with artemisinin against chloroquine-resistant strains of Plasmodium falciparum, enhancing the overall antimalarial effect of Artemisia annua extracts.

This compound

To date, there is limited published research on the specific biological activities and signaling pathways modulated by this compound. Further investigation is required to fully understand its therapeutic potential.

Conclusion

This compound and Arteannuin B, while both originating from Artemisia annua, are structurally distinct molecules. Arteannuin B is a C15 sesquiterpenoid with a cadinane skeleton and an epoxide ring, while this compound is a C13 compound with a rearranged tricyclic framework. These structural variations are responsible for their different spectroscopic properties and, notably, their distinct biological activities. While Arteannuin B has demonstrated promising anticancer, anti-inflammatory, and synergistic antimalarial effects, the bioactivity of this compound remains an area for future exploration. This guide provides a comprehensive foundation for researchers to build upon in the ongoing quest to harness the therapeutic potential of these natural products.

References

Methodological & Application

Quantitative Analysis of Arteannuin A: A Guide to Analytical Methods and Protocols

Introduction

Arteannuin A, more commonly known as artemisinin, is a sesquiterpene lactone renowned for its potent antimalarial properties. Its derivatives are key components of artemisinin-based combination therapies (ACTs), the standard treatment for Plasmodium falciparum malaria. Accurate and precise quantification of artemisinin in various matrices, including plant materials, pharmaceutical formulations, and biological fluids, is crucial for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the principal analytical methods used for this compound quantification, tailored for researchers, scientists, and drug development professionals.

Comparative Overview of Analytical Methods

A variety of analytical techniques have been developed for the quantification of artemisinin. The choice of method often depends on the sample matrix, required sensitivity, available instrumentation, and the specific research question. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are the most commonly employed methods.

Data Presentation: Quantitative Method Comparison

The following table summarizes the key quantitative performance parameters of different analytical methods for this compound quantification, providing a basis for method selection.

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Typical Application |

| HPLC-UV | ~20-30 ng/mL[1] | ~100 µg/mL[2] | >0.99[3] | Plant extracts, Pharmaceutical dosage forms |

| HPLC-ELSD | < 40 µg/mL[2] | < 100 µg/mL[2] | >0.99 | Plant extracts, Purity assessment |

| HPLC-RI | 0.025 mg/mL | 0.1 mg/mL | 0.9995[4] | High concentration samples, Purity assessment |

| LC-MS | - | - | - | Plant extracts, Biological samples |

| LC-MS/MS | 0.22 - 0.257 ng/mL[1][5] | 1.03 ng/mL[1] | >0.99 | Biological fluids (plasma, serum) |

| GC-MS | - | - | - | Volatile components in plant extracts |

| ELISA | 1.5 ng/mL[1] | - | - | High-throughput screening of plant material |

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in this compound quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of artemisinin. Due to its lack of a strong UV chromophore, detection can be challenging. Common approaches include UV detection at low wavelengths, evaporative light scattering detection (ELSD), and refractive index (RI) detection. Post-column derivatization to enhance UV absorbance is also a strategy.

Protocol: HPLC-UV for Artemisinin in Plant Material [4][6]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Betasil C18, 5 µm, 250 x 4.6 mm.[4]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 40-45 °C.[4]

-

Detection Wavelength: 210-216 nm.[4]

-

Injection Volume: 20 µL.

-

Sample Preparation:

-

Accurately weigh about 100 mg of powdered, dried Artemisia annua leaves.

-

Extract with a suitable solvent such as chloroform, hexane, or methanol.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Quantification: Create a calibration curve using certified artemisinin reference standards.

Protocol: HPLC with Post-Column Derivatization [3]

This method enhances the detectability of artemisinin by converting it into a more UV-active compound.

-

Derivatization:

-

Mix the sample extract with a 0.2% (w/v) NaOH solution.

-

Heat the mixture at 50°C for 30 minutes.

-

Neutralize with 0.08 M acetic acid. This converts artemisinin to the UV-absorbing compound Q260.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 250 x 4.6 mm.

-

Mobile Phase: Methanol/Acetonitrile/Phosphate Buffer (pH 7.76) (45:10:45 v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 260 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying artemisinin in complex biological matrices due to its high sensitivity and selectivity.

Protocol: LC-MS/MS for Artemisinin in Human Plasma [1][2]

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Hypersil Gold C18, 5 µm, 100 x 2.1 mm.[1]

-

Mobile Phase: Acetonitrile:10 mM Ammonium Acetate (pH 3.5) (50:50 v/v).[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Injection Volume: 5 µL.[2]

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive ESI.

-

MRM Transition: Monitor the transition of the precursor ion to a specific product ion for artemisinin and an internal standard (e.g., artesunate).

-

-

Sample Preparation (Solid Phase Extraction): [1][2]

-

To 50 µL of plasma, add an internal standard solution.

-

Condition a solid-phase extraction (SPE) plate (e.g., Oasis HLB).

-

Load the plasma sample onto the SPE plate.

-

Wash the plate to remove interferences.

-

Elute artemisinin with an appropriate solvent (e.g., methanol/acetonitrile).

-

Evaporate the eluate and reconstitute in the mobile phase for injection.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of artemisinin, although the compound can be thermally labile. It is often used for the analysis of other volatile and semi-volatile compounds in Artemisia annua extracts.

Protocol: GC-MS for Analysis of Artemisia annua Extract [7][8]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: Capillary column suitable for terpene analysis (e.g., HP-5MS).

-

Carrier Gas: Helium.[7]

-

Injection Mode: Split or splitless.

-

Oven Temperature Program:

-

Initial temperature of 60°C, ramped to 280°C.[7]

-

-

Mass Spectrometric Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.[8]

-

Scan Range: m/z 40-500.

-

-

Sample Preparation:

-

Perform a solvent extraction of the plant material (e.g., with hexane).

-

The extract can be directly injected or derivatized to improve volatility and stability.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the rapid screening of a large number of samples, particularly in plant breeding programs.

Protocol: Indirect Competitive ELISA (icELISA) [1][9][10]

-

Coating: Coat a microtiter plate with an artemisinin-protein conjugate (e.g., artemisinin-BSA).

-

Competition: Add a mixture of the sample (containing unknown artemisinin) and a specific anti-artemisinin antibody to the coated wells. Artemisinin in the sample will compete with the coated artemisinin for antibody binding.

-

Washing: Wash the plate to remove unbound antibodies and sample components.

-

Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

-

Substrate Addition: Add a chromogenic substrate. The enzyme will catalyze a color change.

-